methanol;N-methylacetamide
Description
Properties
CAS No. |
586998-57-4 |
|---|---|
Molecular Formula |
C4H11NO2 |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
methanol;N-methylacetamide |
InChI |
InChI=1S/C3H7NO.CH4O/c1-3(5)4-2;1-2/h1-2H3,(H,4,5);2H,1H3 |
InChI Key |
LAHVUCXSIXNWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC.CO |
Origin of Product |
United States |
Theoretical and Computational Investigations of N Methylacetamide Methanol Interactions
Quantum Chemical Approaches to N-Methylacetamide-Methanol Cluster Formation
Quantum chemical methods offer a powerful lens through which to examine the formation and stability of small clusters of NMA and methanol (B129727). These calculations provide detailed information about the preferred geometries, binding energies, and the nature of the intermolecular forces, particularly hydrogen bonding.
Ab initio calculations, which are based on the principles of quantum mechanics without empirical parameters, have been instrumental in determining the precise geometries and interaction energies of NMA-methanol complexes. umich.edu These studies have revealed that the most stable configurations involve hydrogen bonds between the carbonyl oxygen of NMA and the hydroxyl group of methanol, as well as between the N-H group of NMA and the oxygen of methanol. mdpi.com
For instance, calculations have shown that the formation of a hydrogen bond between the methanol's OH group and NMA's carbonyl group leads to a slight elongation of the C=O bond in NMA by approximately 0.007–0.013 Å. mdpi.com The strength of these interactions is significant, with calculated gas-phase interaction enthalpies for NMA with multiple water molecules (a comparable hydrogen-bonding solvent) reaching -14.11 kcal/mol for three water molecules. nih.gov
Different conformers of trans-N-methylacetamide, arising from the rotational isomerism of the methyl groups, have been studied using various basis sets in ab initio calculations to determine their relative energies and equilibrium geometries. umich.edu The stability ordering of these conformers can vary depending on the level of theory and basis set used. umich.edu
Table 1: Relative Ab Initio Energies (kcal/mol) of trans-N-Methylacetamide Conformers
| Conformer | 3-21G* | 4-31G | 4-31G* | 6-31G | 6-31G* |
|---|---|---|---|---|---|
| I | 0 | 0.06 | 0.07 | 0.10 | 0.21 |
| II | 0.27 | 0 | 0 | 0.01 | 0.08 |
| III | 0.57 | 0.17 | 0.09 | 0.11 | 0.14 |
| IV | 1.31 | 0.10 | 0.01 | 0 | 0 |
Data sourced from ab initio Hartree-Fock calculations. umich.edu
Density Functional Theory (DFT) has emerged as a computationally efficient yet accurate method for investigating the hydrogen bonding patterns in NMA-methanol systems. nih.gov DFT calculations, particularly those incorporating dispersion corrections, are crucial for accurately describing the non-covalent interactions that govern the structure of these complexes. mdpi.com
Studies using DFT have elucidated the dominant hydrogen bonding interactions, confirming that the carbonyl oxygen of NMA acts as a hydrogen bond acceptor from the methanol OH group, while the N-H group of NMA can act as a hydrogen bond donor to the methanol oxygen. mdpi.com Topological analysis of the electron density from DFT calculations confirms that the interactions fall within the established criteria for hydrogen bonds. mdpi.com These calculations have also been used to analyze the vibrational frequencies of the complexes, showing red shifts in the C=O, N-H, and O-H stretching frequencies upon hydrogen bond formation, which is a characteristic signature of such interactions. mdpi.com
To bridge the gap between the detailed quantum mechanical description of a few molecules and the statistical nature of a bulk solvent, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are employed. In this approach, the solute (NMA) is treated with a quantum mechanical method, while the surrounding solvent (methanol) is described by a classical molecular mechanics force field. acs.orgresearchgate.net
QM/MM simulations have been used to investigate the charge polarization of NMA in solution and to explore the feasibility of using ab initio methods within this hybrid framework. acs.org These simulations have shown that polarization effects contribute significantly, around 10-15%, to the total solute-solvent interaction energy for NMA in an aqueous solution, a solvent with similar hydrogen bonding capabilities to methanol. acs.org This approach allows for the calculation of properties like vibrational spectra in solution, providing insights into how the solvent environment influences the solute's characteristics. researchgate.net
Molecular Dynamics Simulations for Solvent-Solute Behavior and Dynamics
While quantum chemical methods excel at describing the static properties of small molecular clusters, Molecular Dynamics (MD) simulations are essential for exploring the dynamic behavior of NMA in a methanol solvent environment over time.
Classical Molecular Dynamics (CMD) simulations, which use empirical force fields to describe the interactions between atoms, have been widely used to study the solvation structure of NMA in methanol. matsci.org These simulations can model a large number of molecules over nanoseconds or longer, providing detailed information about the arrangement of solvent molecules around the solute.
Simulations have shown that methanol molecules form a distinct solvation shell around NMA. Nonadditive force fields, which account for electronic polarizability, have been developed to more accurately reproduce the structure and energetics of liquids like methanol and N-methylacetamide. matsci.org These models have demonstrated that including nonadditive effects is crucial for accurately representing the liquid-phase dipole moments of polar molecules. matsci.org
A key aspect of understanding NMA-methanol interactions is the dynamics of the hydrogen bonds that form between them. MD simulations are particularly well-suited for this purpose, allowing for the calculation of hydrogen bond lifetimes and the kinetics of their formation and breakage.
Ab initio molecular dynamics simulations have revealed that NMA exhibits faster hydrogen bond dynamics in methanol compared to water. nih.govrsc.org This suggests a comparative weakening of the hydrogen bonding between the solute and solvent in methanol. nih.govrsc.org Classical MD simulations have predicted an average hydrogen-bond lifetime of approximately 12 picoseconds for the NMA-methanol complex. researchgate.net This is consistent with experimental findings from time-resolved 2D-IR spectroscopy. researchgate.net The formation and breaking of these hydrogen bonds occur on a timescale of 10–15 picoseconds. researchgate.net
Table 2: Hydrogen Bond Dynamics in NMA-Methanol System
| Property | Value | Method |
|---|---|---|
| Average Hydrogen-Bond Lifetime | ≈12 ps | Classical Molecular Dynamics |
| Hydrogen Bond Formation/Breaking Timescale | 10–15 ps | Experimental (2D-IR) & CMD |
| Relative H-bond Dynamics vs. Water | Faster in Methanol | Ab Initio Molecular Dynamics |
This table summarizes key findings on the dynamics of hydrogen bonds between N-methylacetamide and methanol. nih.govrsc.orgresearchgate.net
Classical Molecular Dynamics (CMD) for Solvation Structure and Preferential Solvation
Analysis of Translational and Rotational Diffusion Coefficients
Computational studies focusing on the dynamics of N-methylacetamide (NMA) in methanol have revealed important insights into its diffusive behavior. Ab initio molecular dynamics (AIMD) simulations indicate that NMA exhibits faster diffusion in methanol compared to its diffusion in water nih.gov. This increased translational motion is attributed to a weakening of the hydrogen bonding interactions between the NMA solute and the surrounding methanol solvent molecules in comparison to the stronger hydrogen bonds formed in an aqueous solution nih.gov.
The relationship between diffusion and intermolecular forces is well-established, where stronger solute-solvent interactions lead to a retardation of both translational and rotational motion. The observed enhancement of NMA diffusion in methanol is a direct consequence of the less restrictive local environment provided by methanol. While qualitative descriptions are available, specific quantitative values for the translational and rotational diffusion coefficients of N-methylacetamide in methanol from these particular computational studies are not extensively detailed in the provided literature. The general principle follows the Stokes-Einstein and Stokes-Einstein-Debye laws, which relate translational (Dt) and rotational (Dr) diffusion coefficients to the viscosity of the medium, although these laws are most applicable to spherical particles in homogeneous solutions and can deviate in complex molecular environments emory.edu.
Investigation of Solvation Shell Composition and Reorganization
The local environment, or solvation shell, around an N-methylacetamide molecule in a methanol solution is a dynamic structure characterized by a fluctuating number and arrangement of solvent molecules. Studies combining 2D-IR spectroscopy and classical molecular dynamics simulations have provided a detailed picture of this solvation environment for NMA dissolved in deuterated methanol (methanol-d4) researchgate.net.
These investigations reveal the presence of two primary conformers of the NMA-methanol complex within the first solvation shell. One conformer is characterized by a hydrogen bond formed between the carbonyl oxygen (C=O) of NMA and a methanol molecule, while the other conformer does not feature this specific hydrogen bond researchgate.net. Molecular dynamics calculations predict that the hydrogen-bonded conformer is the more dominant species, accounting for approximately 64% of the population researchgate.net.
| Process | Timescale (ps) | Method |
|---|---|---|
| Conformer Equilibration | 4.5 | Time-resolved 2D-IR Spectroscopy |
| Hydrogen Bond Formation/Breaking | 10 - 15 | Time-resolved 2D-IR Spectroscopy |
| Average Hydrogen Bond Lifetime | ~12 | Classical Molecular Dynamics |
Ab Initio Molecular Dynamics (AIMD) for Electronic Properties and Vibrational Dynamics
Ab Initio Molecular Dynamics (AIMD) has emerged as a powerful tool for investigating the N-methylacetamide-methanol system, offering a quantum mechanical treatment of the electronic structure as the simulation progresses. This method has been employed to rationalize experimental 2D IR data by providing a detailed, dynamic picture of the solute-solvent interactions nih.gov. AIMD simulations of NMA in methanol allow for a direct comparison with previous calculations of NMA in water, thereby isolating the effect of the solvent on the structural and dynamical properties of the NMA solute nih.gov. These simulations explicitly track the dynamics associated with key vibrational modes, such as the amide I (primarily C=O stretch) and amide A (primarily N-H stretch), and their interactions with the solvent via hydrogen bonding nih.gov.
Correlation of Electronic Structure with Hydrogen Bonding Networks
AIMD simulations establish a direct correlation between the electronic properties of NMA and the surrounding hydrogen bonding network in methanol. The simulations reveal that NMA experiences faster hydrogen bond dynamics in methanol than in water nih.gov. This is accompanied by a discernible blue shift (an increase in frequency) of the vibrational frequencies of NMA's amide modes relative to their frequencies in water nih.gov. This blue shift is indicative of a weakening of the hydrogen bonds between the solute and solvent nih.gov.
Quantum chemical investigations provide further insight into the electronic basis of these interactions. The carbonyl oxygen of NMA acts as a hydrogen bond acceptor, while the N-H group serves as a hydrogen bond donor mdpi.com. The dominant interaction is the O–H∙∙∙O=C hydrogen bond formed between methanol's hydroxyl group and NMA's carbonyl oxygen mdpi.com. The inductive effect of the methyl groups on NMA enhances the basicity of the carbonyl group, influencing the strength of this hydrogen bond mdpi.com. The weaker hydrogen bonding network in methanol compared to water leads to less perturbation of NMA's electronic structure, resulting in the observed faster dynamics and higher vibrational frequencies.
Simulation of Vibrational Spectral Diffusion
Vibrational spectral diffusion refers to the time-dependent fluctuations of a molecule's vibrational frequency due to its changing local environment. Simulations of this phenomenon provide a bridge between molecular-level dynamics and experimentally measured spectral lineshapes. For NMA in solution, these frequency fluctuations are primarily driven by the dynamics of the hydrogen bond network.
Time-resolved 2D-IR spectroscopy experiments on NMA in deuterated methanol have successfully resolved the chemical exchange between two distinct solvated NMA-methanol complexes, which is a direct manifestation of spectral diffusion researchgate.net. These experiments reveal that the system dynamics occur on multiple timescales. A fast equilibration of the solvent conformers happens on a 4.5 ps timescale, while the slower breaking and forming of hydrogen bonds, which cause larger frequency shifts, occur over 10-15 ps researchgate.net.
While detailed first-principles simulations of spectral diffusion for NMA are more extensively documented for aqueous solutions, the principles are directly applicable to the methanol system. In aqueous solutions, the spectral diffusion of water molecules in the NMA hydration shell exhibits three distinct timescales: a very fast relaxation (~100 fs) from hydrogen bond dynamics without breaking, a slower relaxation (~3.3 ps) from the breaking of NMA-water hydrogen bonds, and a much longer component (~14 ps) arising from the escape of water molecules from the solvation shell nih.gov. It is the analogous dynamics of hydrogen bond breaking, reforming, and solvent exchange in the methanol solvation shell that drive the spectral diffusion observed in 2D-IR experiments.
Force Field Development and Refinement for N-Methylacetamide and Methanol
The accuracy of classical molecular dynamics simulations relies heavily on the quality of the underlying force field, which is a set of parameters and functions describing the potential energy of the system. Significant effort has been dedicated to developing and refining force fields for both N-methylacetamide and methanol to ensure they can accurately model condensed-phase behavior.
Widely used force fields like AMBER, CHARMM, and OPLS-AA include parameters for amides and alcohols. For instance, polarizable versions of the AMBER force field have been specifically developed to study the neat liquid properties of both N-methylacetamide and methanol nih.gov. Similarly, the OPLS-AA (Optimized Potentials for Liquid Simulations) force field has been parameterized and tested for organic molecules and peptides, including NMA acs.orgbioexcel.eu. The GROMOS force field has also been subject to extensive parameterization for small polar molecules, with a focus on reproducing thermodynamic properties of pure liquids and solvation free enthalpies matsci.org. A simple three-site rigid model for methanol compatible with the GROMOS96 force field has been specifically parameterized to reproduce key liquid properties uq.edu.au.
Parameterization for Accurate Representation of Liquid Phase Properties
A key goal in force field development is the accurate representation of bulk liquid properties, as these are a direct reflection of the underlying intermolecular interactions. Parameterization strategies often involve fitting force field parameters to reproduce experimental data for properties like density, enthalpy of vaporization, and static dielectric constant.
Inclusion of Non-Additive Effects in Molecular Models
The accurate modeling of interactions between N-methylacetamide (NMA) and methanol necessitates the inclusion of non-additive effects in molecular models. Standard molecular mechanics force fields often rely on a pairwise additive approximation, where the total energy is the sum of interactions between pairs of atoms. However, in condensed-phase systems like NMA-methanol solutions, many-body interactions, particularly electronic polarization, play a crucial role and are not captured by simple additive models. nih.gov
Non-additive effects arise from the fact that the interaction between two molecules is influenced by the presence of a third, and so on. The primary source of this non-additivity in polar systems is electronic polarizability, where the electron distribution of a molecule is distorted by the electric field of its neighbors. This induced dipole then interacts with other molecules, leading to a stabilization energy that cannot be described by a sum of pairwise interactions.
To account for these phenomena in theoretical and computational studies of N-methylacetamide and methanol, several approaches are employed:
Polarizable Force Fields: These are advanced empirical models that explicitly include polarizability. Each atom is assigned a polarizability, and induced dipoles are calculated self-consistently based on the electric fields from all surrounding atoms (both permanent and induced). While computationally more expensive than additive force fields, they provide a more physically realistic description of the intermolecular interactions, which is critical for accurately reproducing the properties of polar liquids and mixtures like NMA in methanol. acs.org
Ab Initio Molecular Dynamics (AIMD): This method bypasses the approximations of classical force fields by calculating the forces on the atoms directly from electronic structure theory (e.g., Density Functional Theory) "on the fly" at each step of the simulation. nih.gov AIMD inherently includes all many-body electronic effects, including polarization and charge transfer, providing a highly accurate description of the system. nih.govrsc.orgnih.gov Studies on NMA in methanol using AIMD have been instrumental in exploring the effect of the solvent on the structural and dynamical properties of the NMA solute, particularly the dynamics associated with hydrogen bonding. rsc.orgnih.gov These simulations have revealed that many-body polarization effects, which are absent in standard empirical models, have a profound influence on the system. nih.gov
The inclusion of non-additive effects significantly impacts the simulated properties of the NMA-methanol system. For instance, it affects the strength and dynamics of hydrogen bonds between the NMA amide group (C=O and N-H) and methanol molecules. AIMD simulations have shown that NMA exhibits faster hydrogen bond dynamics in methanol compared to water, which is attributed to a weakening of the solute-solvent hydrogen bonding. rsc.orgnih.gov Accurately capturing these subtle energetic and dynamic features is essential for understanding the spectroscopic and thermodynamic behavior of the mixture.
Statistical Mechanical Theories for Solvation and Mixture Thermodynamics
Statistical mechanical theories provide a rigorous framework for understanding the thermodynamics of solvation and liquid mixtures, connecting molecular-level interactions to macroscopic properties like free energies, enthalpies, and entropies of mixing. For the N-methylacetamide-methanol system, these theories are essential for interpreting experimental data and the results of molecular simulations.
One important class of such theories is the integral equation theory of liquids, with the Reference Interaction Site Model (RISM) being a prominent example. acs.org The RISM theory describes the fluid structure in terms of site-site correlation functions, which give the probability of finding an atom (or site) of a solvent molecule at a certain distance from an atom of a solute molecule. acs.org By solving the RISM equations, one can obtain detailed information about the solvation structure, such as radial distribution functions, and from these, calculate thermodynamic quantities like the solvation free energy. This approach can, in principle, incorporate the detailed molecular structure and interaction potentials, including electrostatic and van der Waals forces, that govern the behavior of the NMA-methanol mixture.
The thermodynamic properties of the NMA-methanol mixture are characterized by quantities such as excess molar volumes (VE) and excess molar enthalpies (HE). Experimental studies on the related N,N-dimethylacetamide + methanol system have shown negative excess volumes and a significant exothermic mixing behavior (negative HE), indicating strong interactions between the amide and the alcohol. acs.orgresearchgate.net Theoretical predictions of these properties rely on statistical mechanics to average over all possible molecular configurations.
Molecular dynamics (MD) and Monte Carlo (MC) simulations are the computational implementations of statistical mechanics. By simulating a system of NMA and methanol molecules with a given interaction potential (force field), these methods can directly compute thermodynamic properties. The ensemble average of any property, , can be calculated from a simulation trajectory:
= (1/N) * Σ A(xᵢ)
where N is the number of configurations in the trajectory and A(xᵢ) is the value of the property in configuration xᵢ.
For instance, the excess enthalpy of mixing can be calculated from the potential energies of the mixture and the pure components. The results from such simulations are highly dependent on the quality of the underlying molecular model, reinforcing the importance of including non-additive effects as discussed in section 2.2.3.2. Ab initio MD simulations, which provide a more accurate description of intermolecular forces, have been used to study the dynamics of NMA in methanol, revealing faster diffusion and weaker hydrogen bonding compared to NMA in water. rsc.org These dynamical differences have direct thermodynamic consequences, influencing the entropy and enthalpy of solvation.
The table below summarizes key thermodynamic properties and the theoretical approaches used to investigate them for amide-methanol systems.
| Thermodynamic Property | Description | Relevant Theoretical/Computational Approach |
| Excess Molar Enthalpy (HE) | The change in enthalpy upon mixing, indicative of the net strength of intermolecular interactions. | Molecular Dynamics/Monte Carlo simulations with polarizable or ab initio force fields to calculate potential energies of the mixture and pure components. |
| Excess Molar Volume (VE) | The change in volume upon mixing, reflecting changes in molecular packing and structure. | NPT ensemble Molecular Dynamics simulations to calculate the average volume of the simulation box for the mixture and pure components. |
| Solvation Free Energy (ΔGsolv) | The free energy change associated with transferring a solute molecule from the gas phase to the solvent. | Statistical mechanical perturbation theory, thermodynamic integration, and integral equation theories (e.g., RISM). |
| Hydrogen Bond Dynamics | The rates of formation and breaking of hydrogen bonds between solute and solvent. | Analysis of trajectories from Ab Initio Molecular Dynamics simulations. rsc.orgnih.gov |
By combining rigorous statistical mechanical theories with advanced computational simulations that account for complex non-additive interactions, a comprehensive understanding of the solvation and thermodynamic behavior of the N-methylacetamide-methanol system can be achieved.
Advanced Spectroscopic Probes of N Methylacetamide Methanol Systems
Two-Dimensional Infrared (2D-IR) Spectroscopy for Ultrafast Dynamics
Two-dimensional infrared (2D-IR) spectroscopy is a powerful technique for investigating the ultrafast structural and environmental dynamics of molecules in solution. By spreading the vibrational spectrum over two frequency dimensions, 2D-IR can reveal couplings between different vibrational modes, monitor chemical exchange processes, and characterize the fluctuations of a molecule's local environment on a picosecond timescale. In the context of N-methylacetamide (NMA) in methanol (B129727), 2D-IR has been instrumental in elucidating the intricate details of hydrogen bonding and conformational dynamics.
In methanol, N-methylacetamide exists in equilibrium between two primary conformers: one where the carbonyl group is hydrogen-bonded to a methanol molecule and one where it is not. researchgate.net Time-resolved 2D-IR spectroscopy of the amide I band (primarily the C=O stretch) of NMA allows for the direct observation of the exchange between these two states. researchgate.net
The appearance of cross-peaks in the 2D-IR spectrum as a function of a waiting time provides a direct measure of the timescale of hydrogen bond formation and breakage. researchgate.net Studies have shown that the equilibration of each conformer is completed within approximately 4.5 picoseconds (ps). researchgate.net The process of hydrogen bond breaking and formation, which drives the interconversion between the two solvated complexes, occurs on a slightly slower timescale of 10–15 ps. researchgate.net These experimental findings are supported by classical molecular dynamics simulations, which predict an average hydrogen-bond lifetime of about 12 ps. researchgate.net The simulations also indicate that the hydrogen-bonded conformer is the more populated species, accounting for approximately 64% of the NMA molecules in methanol. researchgate.net
| Dynamic Process | Timescale (ps) | Experimental Method | Computational Support |
| Conformer Equilibration | 4.5 | Time-resolved 2D-IR | - |
| Hydrogen Bond Exchange | 10–15 | Time-resolved 2D-IR | Molecular Dynamics Simulations |
| Average H-bond Lifetime | ~12 | - | Molecular Dynamics Simulations |
The frequency of the amide I vibration is highly sensitive to the local electrostatic environment, which is primarily dictated by hydrogen bonding interactions with the solvent. Molecular dynamics simulations of NMA in methanol have revealed that the distribution of the fluctuating amide I mode frequency is distinctly non-Gaussian. nih.govaip.org This non-Gaussian character arises from the presence of two distinct solvation structures, corresponding to the hydrogen-bonded and non-hydrogen-bonded states of the NMA carbonyl group. nih.govaip.org
The dynamics of both the Amide I (primarily C=O stretch) and Amide A (primarily N-H stretch) modes of NMA in methanol have been investigated to understand the influence of the solvent on different parts of the peptide-like molecule. nih.gov Ab initio molecular dynamics simulations indicate that NMA exhibits faster hydrogen bond dynamics in methanol compared to water. nih.gov This is accompanied by a blue shift (an increase in frequency) of the vibrational frequencies in methanol relative to water. nih.gov
The faster dynamics and the blue shift suggest a weakening of the hydrogen bonds between NMA and methanol compared to those between NMA and water. nih.gov This is consistent with the observation of faster diffusion of NMA in methanol. nih.gov The Amide I mode's frequency is particularly sensitive to the hydrogen bonding status of the carbonyl oxygen, while the Amide A mode's frequency reflects the interactions at the N-H group. nih.govthayashi.com The correlation of frequency fluctuations between these modes, which can be probed by 2D-IR spectroscopy, provides information about the correlated hydrogen bonding dynamics at the C=O and N-H sites. thayashi.com
Near-Infrared (NIR) Spectroscopy for Intermolecular Interaction Mapping
Near-infrared (NIR) spectroscopy, particularly in its two-dimensional correlation spectroscopy form, has been utilized to study the temperature-dependent spectral variations of N-methylacetamide. This technique is sensitive to overtone and combination bands of fundamental vibrations. In the 6800–6050 cm⁻¹ region, at least five distinct bands have been identified for NMA in its pure liquid state, which are assigned to the first overtones of the N-H stretching mode in different hydrogen-bonding environments (monomer, terminal-free, etc.). While this study was on pure NMA, the principles are applicable to NMA-methanol systems to map the various hydrogen-bonded species present.
Raman Spectroscopy for Structural and Vibrational Characterization
Resonance Raman spectroscopy provides complementary information to IR spectroscopy. Studies on N-methylacetamide have focused on the overtones and combinations of the carbon-nitrogen stretch (Amide II') and the effect of solvation on the intensity of the carbon-oxygen double-bond stretch (Amide I). The intensity of the Amide I band in the Raman spectrum is sensitive to the solvent environment, reflecting changes in the electronic structure of the amide bond upon hydrogen bonding. This sensitivity allows Raman spectroscopy to be a valuable tool for characterizing the structural and vibrational properties of NMA in different solvents, including methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Longer Timescale Dynamics and Conformational Studies
While 2D-IR spectroscopy probes dynamics on the picosecond timescale, Nuclear Magnetic Resonance (NMR) spectroscopy is sensitive to processes that occur on longer timescales, from microseconds to seconds. NMR can be used to investigate the self-association of N-methylacetamide in various solvents. researchgate.net By analyzing chemical shifts and relaxation rates, NMR can provide information on the extent of aggregation and the equilibrium constants for dimerization and the formation of larger aggregates. researchgate.net The chemical shifts of the nuclei in NMA are sensitive to the local magnetic environment, which is altered by hydrogen bonding and conformational changes, making NMR a powerful tool for studying these aspects of the NMA-methanol system over longer timescales. nih.gov
Intermolecular Interactions and Solvation Phenomena in N Methylacetamide Methanol Systems
Hydrogen Bonding Mechanisms and Geometries
Hydrogen bonds are the principal intermolecular forces governing the N-methylacetamide-methanol system. NMA is capable of both donating and accepting hydrogen bonds, allowing it to integrate into the hydrogen-bonded network of liquid methanol (B129727). acs.orgnih.gov The primary interactions involve the hydroxyl group of methanol and the amide group of NMA. labmix24.comacs.orgnih.gov Theoretical investigations have identified two main types of hydrogen bonding interactions: O–H∙∙∙O=C and N–H∙∙∙O. nih.gov
The carbonyl oxygen of N-methylacetamide is a strong hydrogen bond acceptor. du.ac.irrsc.org The dominant hydrogen bonding interaction in the NMA-methanol system occurs when the hydroxyl group of a methanol molecule donates its hydrogen to the carbonyl oxygen of NMA (O–H∙∙∙O=C). nih.govlabmix24.comacs.org This interaction is a form of resonance-assisted hydrogen bonding, where the π-conjugated system of the amide group influences the bond strength. nih.gov The formation of this hydrogen bond leads to a measurable elongation of the C=O bond by approximately 0.007–0.013 Å and a significant red shift in the C=O stretching vibrational frequency. nih.govacs.org Studies have shown that this carbonyl oxygen can simultaneously accept a hydrogen bond and participate in other interactions, such as orthogonal halogen bonds, demonstrating its versatile role as an acceptor site. researchgate.net
The interaction between NMA and methanol results in distinct solute-solvent complexes with specific geometries. Time-resolved 2D-IR spectroscopy and molecular dynamics simulations have identified two primary conformers in equilibrium: one in which the NMA carbonyl group is hydrogen-bonded to a methanol molecule, and one in which it is not. nih.gov Calculations predict that the hydrogen-bonded conformer is more populous, accounting for approximately 64% of the total population. nih.gov
Furthermore, theoretical studies have detailed various structural orientations. nih.govacs.org These include complexes where methanol interacts with the carbonyl oxygen and cyclic structures where a single methanol molecule is simultaneously a donor to the NMA carbonyl oxygen and an acceptor from the NMA N-H group, forming a stable six-membered ring. nih.govacs.org The formation of these specific conformers is characterized by changes in bond lengths and vibrational frequencies, as detailed in the table below.
| Interaction Type | Structural Change | Vibrational Frequency Shift (Red Shift) | Reference |
|---|---|---|---|
| O–H∙∙∙O=C (Methanol OH to NMA C=O) | C=O bond elongation of 0.007–0.013 Å | OH-stretch: 147–320 cm⁻¹; C=O stretch: 16–35 cm⁻¹ | nih.govacs.org |
| N–H∙∙∙O (NMA NH to Methanol O) | N-H bond elongation | NH-stretch: 35–95 cm⁻¹ (non-cyclic) to 149-160 cm⁻¹ (cyclic) | acs.org |
Preferential Solvation and Local Composition in Mixtures
In a mixed solvent system, preferential solvation occurs when the composition of the solvent in the immediate vicinity of a solute molecule (the solvation shell) differs from the composition of the bulk solvent. du.ac.ir This phenomenon is driven by the relative strengths of solute-solvent and solvent-solvent interactions. wikipedia.org For NMA in a methanol-based binary mixture, the local composition around the NMA molecule is determined by the balance of NMA-methanol, NMA-cosolvent, and methanol-cosolvent intermolecular forces.
If the interactions between NMA and methanol are stronger than those between NMA and the cosolvent, NMA will be preferentially solvated by methanol. Conversely, if the cosolvent forms stronger interactions, it will dominate the solvation shell. Studies indicate that the hydrogen bonding between NMA and methanol is weaker than that between NMA and water, highlighting how the nature of the solvent partner influences interaction strength. The analysis of such systems can be quantitatively performed using theoretical frameworks like the Inverse Kirkwood-Buff Integrals (IKBI) method, which uses thermodynamic data to provide insight into the microscopic composition of solvation shells. du.ac.ir
Dynamic Aspects of Solvation Shells and Solvent Reorganization
The solvation shell surrounding an NMA molecule in methanol is not static but is in a constant state of flux. Time-resolved spectroscopic studies have provided detailed insights into the timescales of these dynamics. The exchange between the hydrogen-bonded and non-hydrogen-bonded conformers of the NMA-methanol complex is a key process. nih.gov
Research has shown that the equilibration of each conformer is completed rapidly, on a timescale of about 4.5 picoseconds. nih.gov However, the specific chemical exchange processes—the formation and breaking of the NMA-methanol hydrogen bond—occur on a slower timescale of 10 to 15 picoseconds. nih.gov Classical molecular dynamics simulations support this, predicting an average hydrogen-bond lifetime of approximately 12 picoseconds. nih.gov Ab initio molecular dynamics simulations further reveal that NMA exhibits faster hydrogen bond dynamics in methanol compared to water, which is consistent with the weaker solute-solvent hydrogen bonding in methanol.
Effects of Temperature and Pressure on Hydrogen Bond Networks and Dynamics
External conditions such as temperature and pressure significantly influence the structure and dynamics of the hydrogen bond network in NMA-methanol systems. Molecular dynamics simulations on liquid NMA, which provide insights applicable to its solutions, show that increasing pressure at a constant temperature leads to more compact packing and an increase in the average number of hydrogen bonds. Conversely, increasing temperature or pressure leads to a decrease in the stability of individual hydrogen bonds, as indicated by a reduction in the calculated hydrogen bond energy.
Even at high temperatures and pressures, the local structure defined by C-O and N-H interactions remains well-defined. The dynamic properties are also affected; for instance, the orientational relaxation time of the NMA molecule follows Arrhenius behavior with variations in temperature and pressure.
| Temperature (K) | Pressure | |||
|---|---|---|---|---|
| 0.1 MPa | 100 MPa | 200 MPa | 300 MPa | |
| 305.5 | 1.80 (-21.5) | 1.83 (-21.0) | 1.86 (-20.6) | 1.89 (-20.2) |
| 350.0 | 1.65 (-20.1) | 1.69 (-19.6) | 1.73 (-19.2) | 1.77 (-18.8) |
| 400.0 | 1.48 (-18.5) | 1.54 (-18.0) | 1.59 (-17.6) | 1.64 (-17.2) |
| 454.0 | 1.31 (-16.8) | 1.38 (-16.3) | 1.44 (-15.9) | 1.50 (-15.5) |
| Values represent the average number of hydrogen bonds (nHB) with the corresponding hydrogen bond energy (EHB) in kJ/mol in parentheses. Data adapted from molecular dynamics simulations. |
N Methylacetamide Methanol As a Model System for Biological and Chemical Processes
Mimicry of Peptide Backbone Solvation and Dynamics
N-methylacetamide (NMA) serves as a fundamental model for investigating the peptide bond in proteins, allowing for detailed study of solvation and dynamics that govern protein structure and function. umich.eduacs.org The interaction between NMA and methanol (B129727) provides a simplified system to understand the complex hydrogen-bonding environments within larger biological macromolecules. In this model system, NMA can act as both a hydrogen bond donor through its N-H group and a hydrogen bond acceptor via its carbonyl oxygen (C=O). mdpi.com
Studies using 2D-IR spectroscopy on NMA dissolved in methanol-d4 (B120146) have revealed the existence of different conformers of the solute-solvent complex. acs.orgresearchgate.net These conformers are characterized by the presence or absence of a hydrogen bond between the carbonyl group of NMA and the surrounding methanol molecules. acs.orgresearchgate.net Research has shown that there are roughly equal populations of these conformers, and the system reaches equilibrium between them in about 4.5 picoseconds. acs.orgresearchgate.net The actual formation and breaking of the hydrogen bond between NMA and methanol occur on a longer timescale, estimated to be between 10 and 15 picoseconds. researchgate.net
Molecular dynamics simulations support these experimental findings, predicting that the hydrogen-bonded conformer has a population of 64% and an average hydrogen-bond lifetime of approximately 12 picoseconds. researchgate.net Ab initio molecular dynamics simulations have further elucidated the dynamics, indicating that NMA exhibits faster hydrogen bond dynamics in methanol compared to water. rsc.orgnih.gov This is accompanied by a blue shift in the vibrational frequencies and suggests a weakening of the hydrogen bonding between the solute and solvent in methanol as compared to water. rsc.orgnih.gov
Understanding Solvent Effects on Peptide Conformation and Folding
The N-methylacetamide-methanol system is instrumental in understanding how solvents influence the conformation and folding of peptides. rsc.orgnih.gov The solvent environment plays a critical role in dictating the secondary and tertiary structures of proteins. Methanol, as a solvent, has been shown to have distinct effects on peptide structures. It can strengthen the interactions within the polar backbone of a peptide, which promotes the formation of secondary structures like α-helices and β-sheets. nih.gov Conversely, methanol tends to weaken hydrophobic interactions, which can lead to an expansion of the hydrophobic core of a protein. nih.gov
Molecular dynamics simulations have shown that in comparison to water, methanol decreases the population of the polyproline II (PPII) conformation in peptides. aps.org This is attributed to methanol's lower ability to hydrate (B1144303) the peptide backbone. aps.org The conformational preferences of peptides in different solvents are a result of the interplay between the solvent's ability to form hydrogen bonds with the peptide backbone and its capacity to solvate the entire molecule. aps.org
Experimental studies using NMR on model peptides in methanol-water mixtures have confirmed these findings. The addition of methanol can stabilize α-helical segments while disrupting hydrophobic clusters that form β-hairpins. tdl.org This effect is linked to the preferential binding of methanol to the peptide and a reduction in peptide-water hydrogen bonding. tdl.org The study of NMA in various solvents has shown that frequency shifts in its infrared spectra can be correlated to the donor and acceptor properties of the solvent, providing a quantitative measure of solvent-peptide interactions. researchgate.net
| Solvent Property | Effect on Peptide Structure in Methanol | Underlying Mechanism |
|---|---|---|
| Hydrogen Bonding | Strengthens polar backbone interactions, enhancing secondary structure. | Methanol forms hydrogen bonds with the peptide backbone. nih.gov |
| Hydrophobicity | Weakens hydrophobic interactions, causing expansion of the hydrophobic core. | Methanol disrupts the structured water network around hydrophobic residues. nih.gov |
| Backbone Hydration | Decreases the population of the polyproline II (PPII) conformation. | Methanol has a lower ability to hydrate the peptide backbone compared to water. aps.org |
Role in Atmospheric Chemistry and Clustering Investigations
The N-methylacetamide-methanol system also serves as a valuable model for processes occurring in the Earth's atmosphere. Amides are recognized as important organic-nitrogen compounds in the atmosphere, and methanol is one of the most abundant organic compounds present. mdpi.com The hydrogen-bonded complexes formed between amides like NMA and methanol are significant in the initial stages of new particle formation (NPF). mdpi.com This process is a key mechanism for the formation of atmospheric aerosols, which in turn can act as cloud condensation nuclei (CCN), influencing cloud properties and the planet's energy balance. mdpi.com
Theoretical calculations have been performed to determine the geometric parameters, binding energies, and Gibbs free energies of formation for complexes of methanol with various amides, including NMA. mdpi.com In the most stable conformations, the amide acts as both a hydrogen bond donor and acceptor with methanol. mdpi.com The binding energies for the NMA-methanol complexes are calculated to be in the range of -25 to -27 kJ·mol⁻¹. mdpi.com These studies show that substitution on the carbonyl group of the amide can enhance its strength as a hydrogen bond acceptor. mdpi.com
The atmospheric fate of N-methylacetamide is influenced by its reactions with photochemically produced hydroxyl radicals. The rate constant for this vapor-phase reaction is 5.20 x 10⁻¹² cm³/molecule·sec at 27 °C, which corresponds to an atmospheric half-life of about 3.1 days. guidechem.comnih.gov Given its vapor pressure, N-methylacetamide is expected to exist primarily as a vapor in the ambient atmosphere. guidechem.com The formation of clusters with other atmospheric molecules like methanol is a critical step in its potential contribution to secondary organic aerosols. mdpi.com
| Atmospheric Parameter | Value/Observation for N-Methylacetamide | Significance |
|---|---|---|
| Binding Energy with Methanol | -25 to -27 kJ·mol⁻¹ mdpi.com | Indicates stable complex formation, relevant for atmospheric clustering. |
| Atmospheric Half-life | ~3.1 days guidechem.comnih.gov | Determines its persistence and potential for long-range transport. |
| Reaction with OH radicals | Rate constant = 5.20 x 10⁻¹² cm³/molecule·sec at 27 °C guidechem.com | Primary degradation pathway in the atmosphere. |
| Physical State in Atmosphere | Expected to exist solely as a vapor. guidechem.com | Influences its transport and reaction pathways. |
Applications in Studies of Reaction Mechanisms in Amide-Containing Solvents
The N-methylacetamide-methanol system provides a model for studying reaction mechanisms in polar, amide-containing environments. While N-methylacetamide itself is used as a solvent in electrochemistry and as an intermediate in chemical synthesis, its mixture with methanol can offer insights into reactions where hydrogen bonding and solvent polarity play a crucial role. guidechem.comwikipedia.org
The kinetics of reactions involving N-methylacetamide are relevant to its role in various chemical processes, including its atmospheric degradation. For instance, the rate coefficients for the reaction of various amides, including N,N-dimethylacetamide (a related compound), with OH radicals and Cl atoms have been studied to understand their atmospheric impact. researchgate.net Such studies provide fundamental data for modeling the chemistry of the troposphere.
Furthermore, understanding the γ-radiolysis of N-methylacetamide has revealed details about electron-solvent interactions. iaea.org Studies have shown that the attachment of a presolvated electron to NMA is a relatively slow process. iaea.org While not directly involving methanol, these fundamental studies of NMA's reactivity inform how it might behave in a mixed solvent system and influence reaction pathways. The detailed understanding of hydrogen bonding and conformational dynamics in the NMA-methanol system, as discussed in previous sections, is crucial for interpreting kinetic data and reaction outcomes in such solvent environments.
Advanced Analytical Frameworks and Methodologies Applied to N Methylacetamide Methanol Research
Kirkwood-Buff Theory for Preferential Solvation Analysis
Kirkwood-Buff (KB) theory is a cornerstone in the statistical mechanical theory of solutions, offering a rigorous framework to understand the phenomenon of preferential solvation. cdnsciencepub.com This theory connects macroscopic thermodynamic properties to the microscopic distribution of molecules through Kirkwood-Buff integrals (KBIs), Gij, which represent the spatial correlation between pairs of molecular species.
In the context of N-methylacetamide (NMA)-methanol mixtures, KB theory is employed to quantify the extent to which one solvent component is enriched in the local environment of the solute compared to the bulk composition. The preferential solvation of NMA by methanol (B129727) has been investigated using KB theory, often in conjunction with molecular dynamics simulations. cdnsciencepub.comnih.gov The KBIs are typically derived from experimental thermodynamic data, such as excess Gibbs energies, excess volumes of mixing, and isothermal compressibilities. cdnsciencepub.com
The analysis of KBIs allows for the calculation of the excess or deficit number of solvent molecules of one type around a solute molecule. For the NMA-methanol system, this provides a quantitative measure of the preferential association between the NMA solute and methanol solvent molecules. These thermodynamic findings are often complemented by molecular dynamics simulations, which can provide a particle-level view of the solvation shell structure, including the orientation of molecules and the potential for complex formation. cdnsciencepub.comnih.gov The insights gained from KB theory are crucial for understanding how the solvent environment influences the behavior of solutes, which is particularly relevant for NMA as a model for the peptide bond in biochemical systems. cdnsciencepub.com
Table 1: Key Concepts in Kirkwood-Buff Theory for NMA-Methanol Systems
| Concept | Description | Relevance to NMA-Methanol |
| Kirkwood-Buff Integrals (Gij) | Represents the volume integral of the radial distribution function between species i and j. It quantifies the average affinity between molecules. | Calculated from thermodynamic data to describe the interactions between NMA-NMA, NMA-methanol, and methanol-methanol pairs. |
| Preferential Solvation | The phenomenon where the local composition of a solvent mixture around a solute molecule differs from the bulk composition. | Quantifies whether NMA is preferentially surrounded by methanol molecules or other NMA molecules in the mixture. |
| Local Mole Fraction | The mole fraction of a solvent component within the solvation shell of the solute. | Determined from KBIs to provide a direct measure of the composition of the immediate environment around an NMA molecule. |
| Molecular Dynamics (MD) Simulations | Computational method that simulates the physical movements of atoms and molecules. | Used to calculate radial distribution functions, from which KBIs can be estimated and compared with experimental results, and to visualize solvation structures. cdnsciencepub.comnih.gov |
Application of Hammett Relationship to Acidity Constants in Mixtures
The Hammett equation is a linear free-energy relationship that describes the effect of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.org While traditionally applied to reactions in a single solvent, the Hammett relationship has been adapted to analyze the effect of solvent composition on acid-base equilibria.
In the study of N-methylacetamide, a novel adaptation of the Hammett relationship has been proposed to understand the variation of acidity constants in NMA-water mixtures. cdnsciencepub.com This approach provides a framework for quantifying the influence of the solvent medium on proton transfer processes. Although this specific study focused on aqueous mixtures, the methodology and findings offer valuable insights into the behavior of NMA in protic solvents like methanol.
The research established an acidity scale in water-NMA mixtures using buffer solutions of variously substituted phenols. cdnsciencepub.com It was observed that the acidity constants of these phenols decreased as the concentration of NMA increased. This change could not be explained solely by the increase in the dielectric constant of the solution. cdnsciencepub.com The adapted Hammett relationship, expressed as pKs - pKx = pσs, was used to correlate the pK values in the mixed solvent (pKs) with those in a reference solvent (pKx). This analysis positions NMA in a solvent classification scheme between water and dimethyl sulfoxide (B87167) (DMSO), and notably, close to alcohols, which have a much lower dielectric constant. cdnsciencepub.com This suggests that specific solute-solvent interactions, such as hydrogen bonding capabilities, play a more significant role than the bulk dielectric properties in determining the acidity of solutes in these mixtures.
The application of the Hammett relationship in this context allows for a more nuanced understanding of solvent effects, distinguishing between general electrostatic effects and specific interactions. For the NMA-methanol system, this framework would be instrumental in dissecting how the composition of the mixture influences the acidity of dissolved species, which is critical for controlling reaction pathways and equilibria.
Table 2: Hammett Relationship Parameters and Their Significance
| Parameter | Definition | Significance in NMA-Methanol Context |
| σ (Substituent Constant) | Quantifies the electronic effect (resonance and inductive) of a substituent. | In an adapted framework, it could represent the intrinsic acidity of a solute. |
| ρ (Reaction Constant) | Measures the sensitivity of a reaction or equilibrium to substituent effects. | In the context of mixed solvents, it would reflect the sensitivity of the acidity constant to changes in solvent composition. |
| pKs | The negative logarithm of the acid dissociation constant in a given solvent mixture. | Would be experimentally determined for a series of indicators in various NMA-methanol compositions. |
| H0 (Acidity Function) | A measure of acidity for concentrated acid solutions or non-aqueous systems. | Provides a continuous acidity scale across different NMA-methanol compositions, extending beyond the conventional pH scale. wikipedia.orgchemeurope.com |
Time Correlation Function Analysis for Molecular Dynamics and Spectroscopy
Time correlation functions (TCFs) are a central tool in statistical mechanics for describing the dynamics of molecular systems. They provide a mathematical framework for connecting the microscopic motions of atoms and molecules to experimentally observable quantities, such as spectroscopic line shapes and transport coefficients.
In the study of N-methylacetamide in methanol, TCF analysis is particularly valuable for understanding the dynamics of hydrogen bonding and vibrational energy relaxation. Time-resolved two-dimensional infrared (2D-IR) spectroscopy is a powerful experimental technique that directly probes these dynamics. researchgate.net The analysis of 2D-IR spectra often relies on the frequency-frequency correlation function (FFCF), which describes the time-dependent fluctuations of a vibrational frequency.
Research on NMA in deuterated methanol (methanol-d4) has utilized time-resolved 2D-IR spectroscopy to investigate the equilibrium dynamics of hydrogen bonding to the amide I (primarily C=O stretch) mode of NMA. researchgate.net This study identified two conformers of the NMA-solvent complex: one with a hydrogen bond to the carbonyl oxygen and one without. The exchange between these two states, i.e., the formation and breaking of the hydrogen bond, was resolved in time. The experimental findings were supported by classical molecular dynamics simulations, which predicted an average hydrogen-bond lifetime of approximately 12 picoseconds. researchgate.net
Ab initio molecular dynamics simulations have also been employed to study NMA in methanol, focusing on the dynamics of the amide I and amide A (primarily N-H stretch) modes. rsc.org These simulations revealed that NMA exhibits faster hydrogen bond dynamics in methanol compared to water, which is indicative of weaker hydrogen bonding between the solute and methanol. rsc.org The TCFs of vibrational frequencies and molecular orientations derived from these simulations are crucial for interpreting experimental spectra and gaining a detailed picture of the solute-solvent interactions at a molecular level.
Two-Dimensional Correlation Spectroscopy for Complex Spectral Data Interpretation
Two-dimensional correlation spectroscopy (2D-COS) is a powerful analytical technique used to analyze spectral data sets obtained under a specific perturbation (e.g., concentration, temperature, or time). It generates 2D correlation maps that reveal relationships between different spectral features, enhancing spectral resolution and allowing for the identification of subtle changes and interactions.
While direct 2D-COS studies on the N-methylacetamide-methanol system are not prominently available, research on the closely related N,N-dimethylacetamide (DMA)-methanol system provides a strong analogue for the expected application and insights. nih.govoptica.org In this work, concentration-dependent Fourier transform infrared-attenuated total reflection (FT-IR/ATR) spectra were analyzed using 2D-COS to investigate hydrogen bonding interactions. nih.govoptica.org
The 2D-COS analysis focused on the ν(C=O) region of the amide and the ν(O-H) region of methanol. The synchronous and asynchronous correlation maps revealed positional fluctuations in these bands, which were interpreted in terms of the changing populations of differently hydrogen-bonded species. nih.govoptica.org This technique can effectively distinguish between self-associated and hetero-associated species and track their evolution with changing concentration.
Similarly, generalized 2D FT-NIR correlation spectroscopy has been applied to study temperature-dependent spectral changes in NMA-water mixtures. nih.gov The analysis of asynchronous spectra, in particular, helped to discern that many observed spectral changes were due to frequency shifts rather than the appearance of new species. nih.gov This demonstrates the utility of 2D-COS in deconvoluting complex and overlapping spectral bands. For the NMA-methanol system, 2D-COS would be invaluable for elucidating the sequence of molecular association and dissociation events and for identifying the various hydrogen-bonded complexes that form as a function of concentration or temperature.
Development of Machine-Learned Potential Energy Surfaces for High-Dimensional Systems
The accurate representation of the potential energy surface (PES) is fundamental to the theoretical study of molecular systems. For high-dimensional systems like N-methylacetamide in a solvent, traditional methods for constructing PESs can be computationally prohibitive, especially when high levels of electronic structure theory are required. Machine learning (ML) has emerged as a transformative approach to overcome this challenge.
ML potentials, particularly high-dimensional neural network potentials (HDNNPs), can learn the relationship between atomic positions and the potential energy from a set of reference calculations. arxiv.org A significant advancement in this area is the Δ-machine learning (Δ-ML) approach. This method aims to elevate a PES calculated at a lower, computationally cheaper level of theory (e.g., density functional theory - DFT) to "gold standard" accuracy (e.g., coupled-cluster with single, double, and perturbative triple excitations - CCSD(T)). researchgate.netunimi.it
This Δ-ML methodology has been successfully applied to N-methylacetamide. unimi.itunimi.it Researchers have developed DFT-based PESs for the 12-atom NMA molecule and then used a Δ-ML approach to correct these surfaces to near CCSD(T) accuracy. unimi.itemory.edu This involves training a machine learning model on the difference between the high-level and low-level energies, which is a much smaller and smoother quantity to learn than the total energy itself. This approach significantly reduces the number of expensive high-level calculations required.
The development of these highly accurate machine-learned PESs for NMA is a critical step forward. emory.edu It enables more reliable and accurate molecular dynamics simulations to study the conformational dynamics, vibrational spectroscopy, and reaction kinetics of NMA in the gas phase and, with further development, in condensed-phase environments like methanol. These advanced PESs provide a solid foundation for predictive simulations in computational biology and materials science. emory.edu
Future Research Directions and Unresolved Challenges in the Study of Methanol and N Methylacetamide Mixtures
The study of binary mixtures of methanol (B129727) and N-methylacetamide (NMA) continues to be a fertile ground for research, offering profound insights into the fundamental nature of intermolecular interactions, particularly the hydrogen bond. nih.govrsc.org NMA serves as a crucial model compound for the peptide bond, making its interactions with solvents like methanol relevant to understanding protein solvation and dynamics. nih.govrsc.orgacs.org While significant progress has been made, numerous avenues for future research and unresolved challenges remain. Advancements in computational and experimental techniques are paving the way for a more comprehensive understanding of these complex systems.
Q & A
Basic Research Questions
Q. What are the key structural and electronic features of N-methylacetamide (NMA) that make it a model system for studying peptide-solvent interactions?
- Methodological Answer : NMA’s structure (C₃H₇NO, SMILES:
CNC(C)=O) includes a peptide-like amide bond, enabling studies of hydrogen bonding and solvation dynamics. Spectroscopic techniques like FTIR and 2D correlation spectroscopy (e.g., temperature-dependent near-infrared and Raman analyses) are used to probe its conformational changes and solvent interactions . Computational models (e.g., OPLS force field) parametrized via ab initio calculations (RHF/6-31G*) accurately reproduce its torsional and nonbonded energetics for molecular dynamics (MD) simulations .
Q. How can density functional theory (DFT) be optimized to model dispersion interactions in methanol-NMA systems?
- Methodological Answer : The DFT-D3 method with atom-pairwise dispersion corrections and fractional coordination numbers improves accuracy for noncovalent interactions. Parameters are adjusted using benchmark sets (e.g., S22) and validated against experimental hydrogen bond lifetimes and vibrational frequencies . For example, dispersion-corrected DFT-D3 reduces mean absolute deviations in interaction energies by 15–40% compared to non-corrected DFT .
Q. What experimental techniques are standard for measuring ion transport properties in methanol-NMA solutions?
- Methodological Answer : Conductance measurements (e.g., using Longsworth’s method) determine transference numbers of ions like K⁺ in NMA. Extrapolation of low-concentration data (e.g., <0.01 M) and least-squares fitting minimize errors, as demonstrated for KCl in NMA at 40°C (limiting transference number: 0.4292) . Calorimetry quantifies enthalpy of mixing (ΔHm), with methanol-NMA systems showing ΔHm = −76 J mol⁻¹ at 313.15 K, highlighting solvent-specific interactions .
Advanced Research Questions
Q. How do ab initio molecular dynamics (AIMD) simulations resolve contradictions in hydrogen bond dynamics of NMA in methanol versus water?
- Methodological Answer : AIMD simulations reveal faster hydrogen bond dissociation in methanol (∼1–3 ps) compared to water (∼5–7 ps), attributed to weaker solvent-solute interactions. Frequency trajectories of amide I (C=O stretch) and amide A (N-H stretch) modes are analyzed via 2D IR spectroscopy, showing blue shifts in methanol due to reduced hydrogen bond strength . These results align with non-Gaussian frequency fluctuation statistics from cluster-based MD simulations .
Q. What advanced spectroscopic methods differentiate solvation structures in methanol-NMA mixtures?
- Methodological Answer : Two-dimensional infrared (2D IR) pump-probe spectroscopy identifies distinct solvation states (e.g., single vs. bifurcated hydrogen bonds) via cross-peak analysis. For NMA in methanol, decomposed Gaussian peaks in amide I band correspond to two solvation structures, with interconversion rates quantified using Onsager’s regression hypothesis . Heterospectral 2D Raman-IR correlation spectroscopy further resolves temperature-dependent conformational equilibria .
Q. How can Kirkwood-Buff analysis reconcile discrepancies in thermodynamic properties of methanol-NMA solutions?
- Methodological Answer : Kirkwood-Buff integrals (KBIs) computed from MD simulations (e.g., CHARMM additive force fields) validate experimental excess coordination numbers. For methanol-NMA, KBIs correct for deviations in activity coefficients and partial molar volumes, addressing contradictions in ΔHm values. Polarizable force fields improve accuracy for systems with strong hydrogen bonding .
Q. What computational strategies validate force field parameters for simulating methanol-NMA phase behavior?
- Methodological Answer : OPLS-AA force fields, parametrized using ab initio rotational energy profiles (RHF/6-31G*), are tested against thermodynamic properties (e.g., density, enthalpy of vaporization) of pure liquids. Monte Carlo simulations with explicit polarization corrections (e.g., Drude model) enhance agreement with experimental mixing enthalpies .
Q. How do X-ray photoelectron spectroscopy (XPS) and NEXAFS elucidate electronic structure changes in NMA-solvent systems?
- Methodological Answer : XPS measures core-level ionization potentials (e.g., C 1s, N 1s) to validate Hartree-Fock/multi-configurational calculations. NEXAFS at C/O K-edges identifies resonance excitations linked to hydrogen bonding. For NMA in methanol, σ* resonances at 288–290 eV correlate with C=O···H interactions, while π* transitions reflect solvent-induced electronic polarization .
Data Contradiction Analysis
Q. Why do reported ΔHm values for methanol-NMA vary across studies, and how can these discrepancies be resolved?
- Methodological Answer : Variations arise from differences in measurement techniques (e.g., titration vs. flow calorimetry) and concentration/temperature ranges. MD simulations with polarizable force fields (e.g., CHARMM-Drude) account for solvent structuring effects, while cluster-continuum models reconcile experimental ΔHm = −76 J mol⁻¹ (313.15 K) with theoretical predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
